4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate
CAS No.:
Cat. No.: VC16213307
Molecular Formula: C9H13BrF4O3
Molecular Weight: 325.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13BrF4O3 |
|---|---|
| Molecular Weight | 325.09 g/mol |
| IUPAC Name | (4-bromo-3,3,4,4-tetrafluorobutyl) butan-2-yl carbonate |
| Standard InChI | InChI=1S/C9H13BrF4O3/c1-3-6(2)17-7(15)16-5-4-8(11,12)9(10,13)14/h6H,3-5H2,1-2H3 |
| Standard InChI Key | WXUBLDITPWDTBW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC(=O)OCCC(C(F)(F)Br)(F)F |
Introduction
4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is a specialized organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a butyl group. Its molecular formula is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 311.069 g/mol. This compound exhibits unique chemical properties due to its halogenated structure, enhancing its reactivity and stability in various chemical environments.
Synthesis Methods
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate typically involves multi-step reactions. One common method includes the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of a base such as sodium carbonate. Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Applications
This compound is used in various fields, including organic synthesis and industrial applications. Its unique structure allows it to participate in specific biochemical pathways, potentially influencing biological processes and the formation of bioactive compounds.
Comparison with Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is distinct from other similar compounds due to the combination of bromine, fluorine, and sec-butyl carbonate groups. For example, 4-Bromo-3,3,4,4-tetrafluoro-1-butanol lacks the sec-butyl carbonate group, and 3,3,4,4-Tetrafluorobutanol lacks both the bromine atom and the sec-butyl carbonate group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume